![molecular formula C7H4BrIN2 B2951992 7-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 1246184-55-3](/img/structure/B2951992.png)

7-Bromo-3-iodoimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

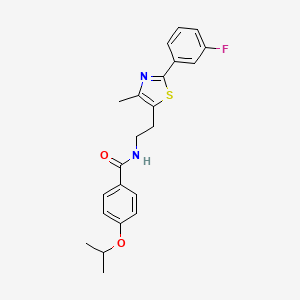

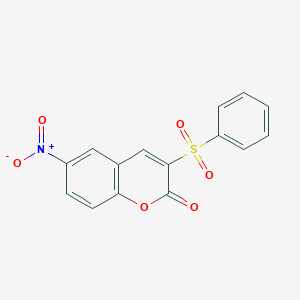

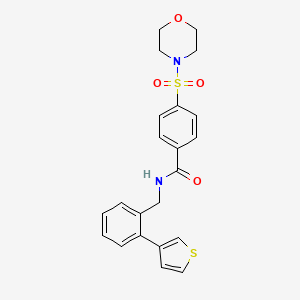

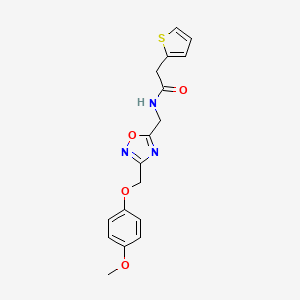

“7-Bromo-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the molecular weight of 322.93 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of “7-Bromo-3-iodoimidazo[1,2-a]pyridine” and similar compounds has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI code for “7-Bromo-3-iodoimidazo[1,2-a]pyridine” is 1S/C7H4BrIN2/c8-5-1-2-11-6 (9)4-10-7 (11)3-5/h1-4H .Physical And Chemical Properties Analysis

“7-Bromo-3-iodoimidazo[1,2-a]pyridine” is a powder at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Ingredients

Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. For example, they are present in drugs like zolimidine (an antiulcer drug), zolpidem (used for treating insomnia), and saripidem (a sedative and anxiolytic drug) .

Anti-Tuberculosis Activity

These compounds have shown promise in treating tuberculosis (TB). For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated in vitro anti-TB activity against various strains of Mycobacterium tuberculosis .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo .

Light-Sensitive Dyes

The imidazo[1,2-a]pyridine moiety is used in light-sensitive dyes which have applications in optical media for data storage .

Pesticides and Fungicides

These compounds also serve roles in agricultural chemistry as pesticides and fungicides .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. Their direct functionalization is an efficient strategy for constructing diverse derivatives .

Safety and Hazards

The safety information for “7-Bromo-3-iodoimidazo[1,2-a]pyridine” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

7-Bromo-3-iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . For instance, some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of 7-Bromo-3-iodoimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been associated with the inhibition of certain proteins modified by prenyl transferases . This could potentially affect various biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 32293 , which could potentially influence its bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting potential antimicrobial effects.

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Propiedades

IUPAC Name |

7-bromo-3-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPELESVVBWWDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2I)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-iodoimidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)

![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)

acetonitrile](/img/structure/B2951926.png)